(1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid
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Overview
Description
(1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process often requires the use of strong acids or bases to facilitate the cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: (1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
(1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
2,2-Dimethylcyclohexanone: Lacks the carboxylic acid group, limiting its applications in biological systems.
4-Oxocyclohexane-1-carboxylic acid: Similar structure but without the dimethyl substitution, affecting its steric and electronic properties.
Uniqueness: (1S)-2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and ketone groups, along with the dimethyl substitution.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
NZSQDCPBCNZMHB-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(CC(=O)CC[C@@H]1C(=O)O)C |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)O)C |
Origin of Product |
United States |
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